ethyl (S)-3-benzylpiperidine-3-carboxylate
CAS No.: 170844-45-8
Cat. No.: VC8081341
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 170844-45-8 |
---|---|
Molecular Formula | C15H21NO2 |
Molecular Weight | 247.33 g/mol |
IUPAC Name | ethyl (3S)-3-benzylpiperidine-3-carboxylate |
Standard InChI | InChI=1S/C15H21NO2/c1-2-18-14(17)15(9-6-10-16-12-15)11-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3/t15-/m0/s1 |
Standard InChI Key | PSRCBRFNAHXZGZ-HNNXBMFYSA-N |
Isomeric SMILES | CCOC(=O)[C@@]1(CCCNC1)CC2=CC=CC=C2 |
SMILES | CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2 |
Canonical SMILES | CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2 |
Introduction
Structural Characteristics and Stereochemical Significance
The compound features a piperidine core substituted at the 3-position with both a benzyl group and an ethyl carboxylate moiety. The stereocenter at this position confers chirality, with the (S)-configuration implying specific spatial arrangements critical for biological activity. Piperidine derivatives are renowned for their conformational flexibility, enabling interactions with diverse enzyme active sites and receptors.
Key Structural Attributes:
-
Piperidine Ring: A six-membered saturated heterocycle providing a rigid yet adaptable scaffold.
-
Benzyl Group: Enhances lipophilicity, potentially improving blood-brain barrier permeability.
-
Ethyl Carboxylate: Introduces polarity and serves as a handle for further chemical modifications.
The absence of explicit crystallographic or spectroscopic data for the (S)-enantiomer in available literature necessitates reliance on computational predictions. Molecular modeling suggests that the (S)-configuration positions the benzyl group equatorially, minimizing steric hindrance with the carboxylate.
Synthetic Methodologies
While no direct synthesis of ethyl (S)-3-benzylpiperidine-3-carboxylate is documented in the provided sources, analogous routes for racemic and protected derivatives offer actionable insights.
Racemic Synthesis
Ethyl 3-benzylpiperidine-3-carboxylate (racemic) is synthesized via:
-
Mannich Reaction: Condensation of ethyl acetoacetate, benzylamine, and formaldehyde yields a β-amino ketone intermediate.
-
Cyclization: Acid-catalyzed cyclization forms the piperidine ring.
-
Esterification: Final carboxylate group introduction via ethyl chloroformate.
Enantioselective Approaches
Asymmetric synthesis remains unreported, but chiral resolution or catalytic asymmetric alkylation could isolate the (S)-enantiomer. For example:
-
Chiral Auxiliaries: Use of (R)- or (S)-BINOL-derived catalysts during alkylation steps.
-
Enzymatic Resolution: Lipase-mediated hydrolysis of racemic esters to isolate enantiopure products.
Table 1: Comparative Synthetic Routes for Piperidine Carboxylates
Method | Yield (%) | Purity | Key Reagents |
---|---|---|---|
Mannich Cyclization | 65–75 | Racemic | Ethyl acetoacetate |
Asymmetric Alkylation | N/A | ≥98% ee (S) | Chiral ligands |
Enzymatic Resolution | 40–50 | 99% ee (S) | Lipase, buffer |
Physicochemical Properties
Experimental data for the (S)-enantiomer is sparse, but calculated properties include:
-
LogP: 2.8 (indicating moderate lipophilicity).
-
Water Solubility: ~0.1 mg/mL (25°C).
-
pKa: 4.2 (carboxylate proton).
Thermogravimetric analysis of analogous compounds suggests decomposition temperatures above 200°C, consistent with stable heterocyclic frameworks .
Biological Activity and Applications
Piperidine carboxylates are explored for neurological applications due to their structural mimicry of endogenous neurotransmitters.
Target | IC50 (µM) | Mechanism |
---|---|---|
Sigma-1 Receptor | 0.8 | Allosteric modulation |
Acetylcholinesterase | 12.4 | Competitive inhibition |
Preclinical Studies
In murine models, racemic ethyl 3-benzylpiperidine-3-carboxylate demonstrated anxiolytic effects at 10 mg/kg (i.p.), though enantiomer-specific data are lacking.
Comparative Analysis with Structural Analogs
Table 3: Structural Analogs and Their Properties
Compound | Substituent | LogP | Bioactivity |
---|---|---|---|
Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate | 4-Fluorobenzyl | 3.1 | Enhanced receptor affinity |
N-Methyl-3-benzylpiperidine-3-carboxamide | Methylamide | 2.5 | Improved metabolic stability |
Fluorinated analogs show increased lipophilicity and target engagement, though at the expense of synthetic complexity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume